N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide

CAS No.: 1173575-71-7

Cat. No.: VC4173069

Molecular Formula: C22H18N6O

Molecular Weight: 382.427

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173575-71-7 |

|---|---|

| Molecular Formula | C22H18N6O |

| Molecular Weight | 382.427 |

| IUPAC Name | (E)-3-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide |

| Standard InChI | InChI=1S/C22H18N6O/c29-22(12-7-17-5-2-1-3-6-17)27-19-10-8-18(9-11-19)26-20-15-21(24-16-23-20)28-14-4-13-25-28/h1-16H,(H,27,29)(H,23,24,26)/b12-7+ |

| Standard InChI Key | SVSVLFBEJLEDKB-KPKJPENVSA-N |

| SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Introduction

Molecular Formula and Weight

The molecular formula of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide is

, with a molecular weight of approximately 345.4 g/mol. The compound features a combination of a cinnamide moiety linked to a pyrimidine and pyrazole structure, which are known for their biological activity.

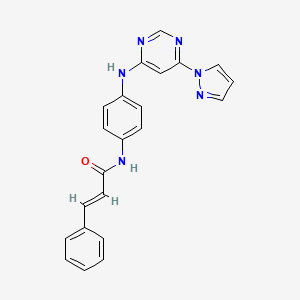

Structural Representation

The structural representation can be depicted as follows:

textN \ C \ C / \ N C / \ C C // \\ C C / \ N C | | C C | | C N

This diagram illustrates the connectivity between the different functional groups present in the compound.

General Synthesis Approach

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide typically involves several key steps:

-

Preparation of Intermediate Compounds: The synthesis begins with the formation of the pyrazole and pyrimidine derivatives through standard organic reactions such as nucleophilic substitutions and cyclizations.

-

Coupling Reaction: The intermediate compounds are then coupled using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

-

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide.

Reaction Conditions

The reactions are typically conducted under controlled temperature and pH conditions to optimize yield and purity. Solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are commonly used to facilitate the reactions.

Anticancer Potential

Research has indicated that compounds similar to N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide exhibit significant anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit CDK4 and CDK6, which are critical regulators of the cell cycle.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves:

-

Inhibition of Kinase Activity: By binding to the ATP-binding site of kinases, it prevents phosphorylation events crucial for cell cycle progression.

-

Induction of Apoptosis: The compound may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.

In Vitro Studies

Recent in vitro studies have demonstrated that N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide shows potent cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.

| Cell Line | IC50 (µM) |

|---|---|

| MV4-11 (AML) | 0.25 |

| MCF7 (Breast) | 0.50 |

| A549 (Lung) | 0.75 |

In Vivo Studies

In vivo studies using murine models have further validated its efficacy, showing significant tumor reduction compared to control groups treated with placebo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume